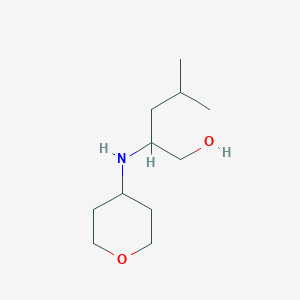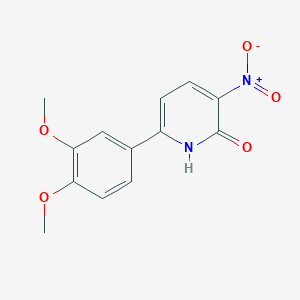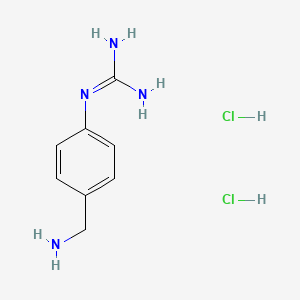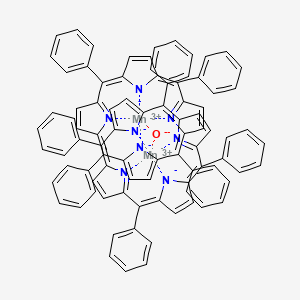
manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide is a complex compound that belongs to the family of metalloporphyrins These compounds are characterized by a porphyrin ring, which is a large, aromatic, and planar structure that can coordinate with metal ions In this case, the central metal ion is manganese in the +3 oxidation state The porphyrin ring is substituted with four phenyl groups at the 5, 10, 15, and 20 positions, and the compound also includes oxygen in the 2- oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide typically involves the metallation of the corresponding porphyrin ligand. The porphyrin ligand, 5,10,15,20-tetraphenylporphyrin, is first synthesized through the condensation of pyrrole with benzaldehyde under acidic conditions. The resulting free-base porphyrin is then metallated with a manganese salt, such as manganese(III) acetate, in the presence of a suitable solvent like chloroform or dichloromethane .
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the redox properties of the manganese center and the electronic structure of the porphyrin ring .
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, molecular oxygen, and organic peroxides.
Reduction Reactions: Reducing agents like sodium borohydride and hydrazine are used to reduce the manganese center.
Substitution Reactions: Ligand exchange reactions can occur with various nucleophiles, such as halides, thiolates, and phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce manganese(IV) or manganese(V) species, while reduction reactions typically yield manganese(II) complexes. Substitution reactions result in the formation of new manganese-porphyrin derivatives with different ligands .
Aplicaciones Científicas De Investigación
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide involves the redox cycling of the manganese center. The compound can undergo reversible oxidation and reduction, allowing it to participate in electron transfer reactions. The porphyrin ring stabilizes the manganese ion and facilitates its interaction with substrates. In biological systems, the compound can mimic the activity of natural enzymes by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide .
Comparación Con Compuestos Similares
Similar Compounds
Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: This compound is similar in structure but has benzoic acid groups instead of phenyl groups.
Iron(III) 5,10,15,20-tetraphenylporphyrin: This compound has iron as the central metal ion and is used in similar catalytic applications.
Cobalt(III) 5,10,15,20-tetraphenylporphyrin: This compound contains cobalt and is used in oxidation and reduction reactions.
Uniqueness
Manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide is unique due to its specific redox properties and the ability to mimic natural enzymes. Its versatility in catalysis and potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C88H56Mn2N8O |
|---|---|
Peso molecular |
1351.3 g/mol |
Nombre IUPAC |
manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/2C44H28N4.2Mn.O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;/q2*-2;2*+3;-2 |
Clave InChI |
VFCYJZUPEHVVPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[O-2].[Mn+3].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


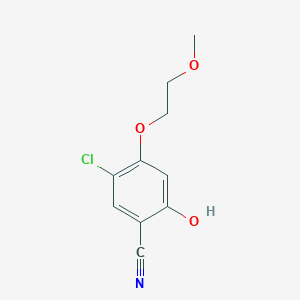
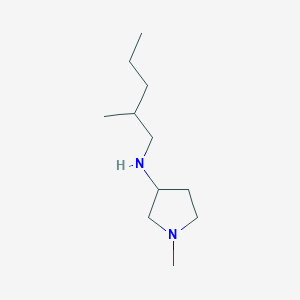

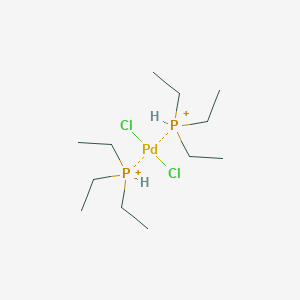
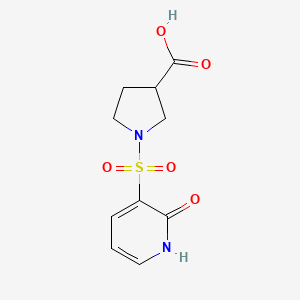
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
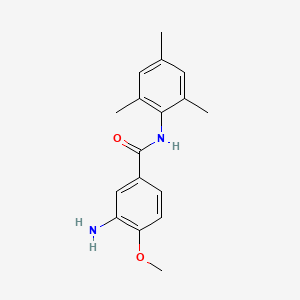
![6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13006888.png)
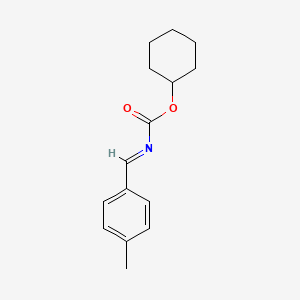
![(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B13006894.png)
